molecular formula C19H21ClFNO3 B169741 cis-(-)-Paroxetine Hydrochloride CAS No. 105813-04-5

cis-(-)-Paroxetine Hydrochloride

Cat. No.: B169741
CAS No.: 105813-04-5
M. Wt: 365.8 g/mol
InChI Key: GELRVIPPMNMYGS-SQQLFYIASA-N
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Description

cis-(-)-Paroxetine Hydrochloride: is a selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. It is the hydrochloride salt form of cis-(-)-paroxetine, which is a chiral compound with significant pharmacological activity. This compound is known for its efficacy in treating major depressive disorder, anxiety disorders, and other related conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-(-)-paroxetine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:

    Formation of the key intermediate: The synthesis begins with the preparation of a key intermediate, which involves the reaction of a substituted phenol with a suitable alkylating agent.

    Cyclization: The intermediate undergoes cyclization to form a tetrahydropyridine derivative.

    Resolution of enantiomers: The racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques.

    Formation of hydrochloride salt: The desired cis-(-)-enantiomer is then converted into its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, optimized reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: cis-(-)-Paroxetine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it into its reduced forms, such as secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides or amines are used under basic conditions.

Major Products: The major products formed from these reactions include N-oxide derivatives, secondary amines, and substituted aromatic compounds.

Scientific Research Applications

cis-(-)-Paroxetine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in the study of chiral separation techniques and enantiomeric purity.

    Biology: It serves as a tool to study the role of serotonin in various biological processes.

    Medicine: It is extensively researched for its therapeutic effects in treating depression, anxiety, and other psychiatric disorders.

    Industry: It is used in the pharmaceutical industry for the development of new antidepressant drugs and formulations.

Mechanism of Action

cis-(-)-Paroxetine hydrochloride exerts its effects by inhibiting the reuptake of serotonin (5-HT) into presynaptic neurons. This leads to an increase in the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The compound binds to the serotonin transporter (SERT) and blocks its function, preventing the reabsorption of serotonin. This action is believed to contribute to its antidepressant and anxiolytic effects.

Comparison with Similar Compounds

    Fluoxetine Hydrochloride: Another SSRI with a similar mechanism of action but different chemical structure.

    Sertraline Hydrochloride: Also an SSRI, known for its efficacy in treating depression and anxiety.

    Citalopram Hydrobromide: An SSRI with a different pharmacokinetic profile.

Uniqueness: cis-(-)-Paroxetine hydrochloride is unique due to its specific chiral configuration, which contributes to its distinct pharmacological profile. It has a higher affinity for the serotonin transporter compared to some other SSRIs, making it particularly effective in certain patient populations.

Properties

CAS No.

105813-04-5

Molecular Formula

C19H21ClFNO3

Molecular Weight

365.8 g/mol

IUPAC Name

(3S,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrochloride

InChI

InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17+;/m0./s1

InChI Key

GELRVIPPMNMYGS-SQQLFYIASA-N

Isomeric SMILES

C1CNC[C@H]([C@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl

SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl

Origin of Product

United States

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